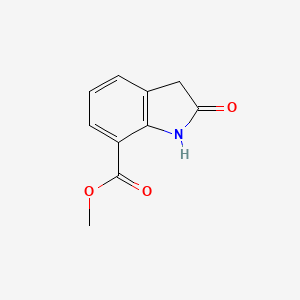

Methyl oxindole-7-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-8(12)11-9(6)7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRNLIMSQFUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378517 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380427-39-4 | |

| Record name | Methyl 2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380427-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oxindole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of methyl oxindole-7-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl Oxindole-7-carboxylate

Foreword: The Oxindole Scaffold in Modern Drug Discovery

The oxindole core is a privileged heterocyclic scaffold that features prominently in a multitude of natural products and pharmacologically active molecules.[1] First identified in plant-based alkaloids, its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry.[2] The ability to readily modify the oxindole ring at various positions allows for the generation of diverse chemical libraries with a wide spectrum of biological activities.[1][2] Notably, oxindole derivatives have been successfully developed as anticancer agents (e.g., Sunitinib), kinase inhibitors, and anti-inflammatory compounds, underscoring the therapeutic potential of this molecular framework.[3][4] this compound, a specific derivative, serves as a valuable building block and intermediate in the synthesis of more complex pharmaceutical agents.[5] A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and predictive data.

Molecular Identity and Core Physical Characteristics

This compound is a solid compound, typically appearing as a pale beige or off-white powder under standard laboratory conditions.[6][7] Its fundamental identifiers and physical properties are summarized below, providing the foundational data for any research or development endeavor.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-7-carboxylate | [8][9] |

| CAS Number | 380427-39-4 | [8][10] |

| Molecular Formula | C₁₀H₉NO₃ | [8][11] |

| Molecular Weight | 191.18 g/mol | [8][12] |

| Appearance | Pale Beige to Light Beige Solid | [6] |

| Melting Point | 182-184 °C | [6][10] |

| Boiling Point | 402.7 ± 45.0 °C (Predicted) | [6][10] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [6][13] |

These fundamental properties are the first-pass indicators for handling, storage, and initial process development. The high melting point suggests a stable crystalline lattice, while the predicted high boiling point is characteristic of a molecule with strong intermolecular forces, including hydrogen bonding via the lactam N-H group.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological availability and its suitability for various formulation strategies. Predictive data indicates that this compound exhibits limited solubility in common organic solvents.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [6][13] |

| DMSO | Slightly Soluble | [6][13] |

| Methanol | Slightly Soluble (with heating) | [6][13] |

This low solubility profile is a crucial consideration. For in vitro biological assays, stock solutions would likely require preparation in DMSO. For formulation development, the poor solubility in both aqueous and common organic systems suggests that techniques such as micronization, salt formation, or amorphous solid dispersions might be necessary to enhance dissolution rates and bioavailability.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

The causality behind choosing a kinetic solubility assay is its high-throughput nature, making it ideal for early-stage drug discovery. It provides a rapid assessment of solubility under thermodynamically unstable conditions, which often mimic the initial dissolution of a compound in vivo.

Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Addition of Aqueous Buffer: Rapidly add PBS (pH 7.4) to all wells, including a buffer-only control, to achieve a final DMSO concentration of 1-2%. This sudden change in solvent environment forces the compound to precipitate if its solubility limit is exceeded.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Nephelometric Reading: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed, compared to the control, is recorded as the kinetic solubility.

Ionization and Lipophilicity: The Twin Pillars of ADME

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by its acidity (pKa) and lipophilicity (logP). These parameters govern how a molecule interacts with biological membranes and physiological fluids.

| Parameter | Predicted Value | Significance | Source(s) |

| pKa | 13.39 ± 0.20 | Acidity of the lactam N-H proton | [6][13] |

| XlogP | 0.6 | Hydrophobicity/Lipophilicity | [14] |

The predicted pKa of ~13.4 indicates that the N-H proton of the oxindole lactam is weakly acidic.[6][13] Under normal physiological pH (7.4), the molecule will exist almost exclusively in its neutral form. This is critical, as the neutral form is generally more capable of passively diffusing across lipid bilayer membranes.

The predicted XlogP of 0.6 suggests that the molecule is relatively hydrophilic.[14] While this may be beneficial for aqueous solubility, a logP value in the range of 1-3 is often considered optimal for balancing the solubility and membrane permeability required for good oral absorption. This value suggests that while the compound can interact with the aqueous phase, its passive diffusion across cell membranes might not be highly efficient.

Experimental Workflow: pKa and LogP Determination

The following workflow illustrates a standard, logical sequence for experimentally verifying these crucial physicochemical parameters.

Caption: Standard workflow for experimental pKa and LogP determination.

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the CH₂ group at the 3-position, the N-H proton of the lactam, and the methyl ester protons. The aromatic protons would appear as complex multiplets in the 7.0-8.0 ppm range. The CH₂ protons would likely appear as a singlet around 3.5 ppm. The lactam N-H proton would be a broad singlet, potentially around 10-11 ppm, and its position would be sensitive to solvent and concentration. The methyl ester protons will be a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon spectrum would show ten distinct signals. The two carbonyl carbons (lactam and ester) would be the most downfield, appearing in the 165-175 ppm region. The aromatic carbons would resonate between 110-140 ppm. The aliphatic CH₂ carbon would be found around 35-40 ppm, and the methyl ester carbon would be around 52 ppm.

4.2 UV-Visible Spectroscopy

The molecule contains a substituted benzene ring fused to the lactam system, which constitutes the primary chromophore. One would expect to see characteristic absorbance peaks in the UV region, likely with a λₘₐₓ between 250-300 nm, corresponding to π→π* transitions within the aromatic system. Analysis of UV-Vis spectra is crucial for developing quantitative assays (e.g., for solubility or dissolution studies) and for photostability testing.[15][16]

4.3 Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The monoisotopic mass is 191.05824 Da.[8] Electrospray ionization (ESI) would likely show a strong protonated molecular ion [M+H]⁺ at m/z 192.0655.

Plausible Synthetic Pathway

Caption: A plausible synthetic route to this compound.

This proposed pathway is illustrative of the type of multi-step synthesis often required for substituted heterocyclic systems. Each step involves well-precedented transformations, providing a logical framework for potential laboratory synthesis. The choice of a Sonogashira coupling, for instance, is a robust and widely used method for forming carbon-carbon bonds on an aromatic ring.

Conclusion and Future Directions

This guide has synthesized available predictive and experimental data to present a cohesive physicochemical profile of this compound. The compound is a stable, crystalline solid with limited solubility and a hydrophilic character as indicated by its predicted logP value. Its weakly acidic nature means it will be predominantly neutral at physiological pH. These properties are paramount for scientists and researchers in drug development, as they directly impact everything from initial screening assay design to final dosage form development. Experimental verification of the predicted values for pKa, logP, and detailed spectroscopic analysis remains a crucial next step for any project utilizing this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C10H9NO3 | CID 2773518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound | 380427-39-4 [amp.chemicalbook.com]

- 11. GSRS [precision.fda.gov]

- 12. scbt.com [scbt.com]

- 13. This compound CAS#: 380427-39-4 [m.chemicalbook.com]

- 14. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. researchdata.edu.au [researchdata.edu.au]

- 17. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 18. Oxindole synthesis [organic-chemistry.org]

"CAS 380427-39-4 chemical structure"

An In-Depth Technical Guide to Eluxadoline (VIBERZI®): Structure, Mechanism, and Synthesis

A Note on Chemical Identification: This guide provides a comprehensive overview of Eluxadoline. The initial query referenced CAS number 380427-39-4; however, this identifier corresponds to the chemical entity Methyl 2-oxoindoline-7-carboxylate.[1][2][3][4][5][6][7][8][9] The correct CAS number for Eluxadoline, the active pharmaceutical ingredient in VIBERZI®, is 864821-90-9.[10][11] This guide will focus on Eluxadoline due to its significance in drug development for irritable bowel syndrome with diarrhea (IBS-D).

Introduction

Eluxadoline, marketed under the brand names Viberzi and Truberzi, is a peripherally acting oral medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) in adults.[10][12] Developed by Janssen Pharmaceutica and later by Actavis, it received approval from the U.S. Food and Drug Administration (FDA) in 2015.[10] Eluxadoline represents a targeted therapeutic approach, modulating opioid receptors in the enteric nervous system to alleviate the hallmark symptoms of IBS-D, namely abdominal pain and diarrhea.[13][14][15] Its localized action in the gut is a key design feature aimed at minimizing central nervous system side effects commonly associated with opioids.[12][13]

Chemical Structure and Properties

Eluxadoline is a complex synthetic molecule with the chemical formula C32H35N5O5 and a molecular weight of 569.662 g·mol−1.[10][16][17]

IUPAC Name: 5-({[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl][(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino}methyl)-2-methoxybenzoic acid[10][11]

The structure of Eluxadoline is characterized by several key functional groups that contribute to its pharmacological activity. It is an amino acid amide derived from L-phenylalanine.[11]

Mechanism of Action: A Mixed Opioid Receptor Modulator

Eluxadoline exhibits a unique and complex mechanism of action, functioning as a mixed opioid receptor modulator.[12][13] It acts as an agonist at the mu (μ)-opioid and kappa (κ)-opioid receptors, and as an antagonist at the delta (δ)-opioid receptor.[10][11][12][13][14][18] These opioid receptors are G-protein-coupled receptors located throughout the enteric nervous system, where they play a crucial role in regulating gut motility, secretion, and visceral sensation.[12]

The agonistic activity at μ-opioid receptors is primarily responsible for reducing intestinal contractility, slowing colonic transit, and decreasing fluid and ion secretion.[11][14] This action directly addresses the diarrheal component of IBS-D. The agonism of κ-opioid receptors is also thought to contribute to its anti-diarrheal effects and may play a role in visceral analgesia.[14]

Concurrently, Eluxadoline's antagonism of the δ-opioid receptor is a critical feature that differentiates it from traditional opioid agonists.[11][13] Antagonism at this receptor is believed to counteract the excessive slowing of gastrointestinal motility that can be caused by unopposed μ-opioid agonism, thereby mitigating the risk of severe constipation.[11][12] This dual-action mechanism aims to normalize bowel function rather than simply inducing constipation.[12]

Caption: Mechanism of action of Eluxadoline on opioid receptors.

Pharmacokinetics

Eluxadoline has limited systemic bioavailability, which is a key aspect of its safety profile, as it minimizes central nervous system effects.[11][13] Following oral administration, peak plasma concentrations (Cmax) are low, ranging from 2 to 4 ng/mL, with an area under the curve (AUC) of 12 to 22 ng.h/mL for a 100 mg dose.[10] The protein binding of Eluxadoline is approximately 81%.[10] It has a relatively short elimination half-life of 3.7 to 6 hours.[10][14] The primary route of excretion is through the feces (82.2%), with less than 1% excreted in the urine.[10][14] Co-administration with a high-fat meal can decrease Cmax and AUC by 50% and 60%, respectively.[10]

Table 1: Pharmacokinetic Parameters of Eluxadoline

| Parameter | Value |

| Bioavailability | ~1% |

| Cmax (100 mg dose) | 2-4 ng/mL |

| AUC (100 mg dose) | 12-22 ng.h/mL |

| Protein Binding | 81% |

| Elimination Half-life | 3.7-6 hours |

| Primary Excretion | Feces (82.2%) |

Synthesis of Eluxadoline

The synthesis of Eluxadoline is a multi-step process that involves the coupling of key intermediates. While several synthetic routes have been described in the literature and patents, a general approach involves the reaction of a suitable amine with a carboxylic acid under standard peptide coupling conditions.[19] This typically utilizes a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like hydroxybenzotriazole (HOBt) to prevent racemization.[19]

A generalized synthetic workflow can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of Eluxadoline.

During the synthesis and storage of Eluxadoline, several process-related impurities and degradation products can form. These include diacid impurities from amide hydrolysis and desmethyl impurities.[20] The identification, synthesis, and characterization of these impurities are crucial for quality control and regulatory compliance in the manufacturing of the active pharmaceutical ingredient.[20]

Clinical Efficacy and Safety

The efficacy and safety of Eluxadoline for the treatment of IBS-D have been established in several clinical trials. Phase 2 and Phase 3 studies have demonstrated that Eluxadoline is significantly more effective than placebo in providing a composite clinical response, defined by improvements in both abdominal pain and stool consistency.[15][21][22][23] In Phase 3 trials, a greater proportion of patients treated with Eluxadoline (both 75 mg and 100 mg twice daily) achieved this composite response compared to placebo over 12 and 26 weeks of treatment.[15][23]

The most commonly reported adverse events in clinical trials were constipation, nausea, and abdominal pain.[22] A rare but serious adverse event is pancreatitis, particularly in patients without a gallbladder.[14][22] Sphincter of Oddi spasm is another potential serious adverse event, also occurring more frequently in patients who have had a cholecystectomy.[12][15][22] For this reason, Eluxadoline is contraindicated in patients with a history of biliary duct obstruction, sphincter of Oddi disease or dysfunction, pancreatitis, or severe liver impairment.[14]

Conclusion

Eluxadoline represents a significant advancement in the pharmacological management of irritable bowel syndrome with diarrhea. Its novel, peripherally restricted, mixed-opioid receptor mechanism of action allows for the effective control of both diarrhea and abdominal pain, the primary symptoms of IBS-D. The chemical structure of Eluxadoline is intricately designed to achieve this targeted effect while minimizing central nervous system side effects. The synthesis of this complex molecule requires careful control to ensure purity and minimize the formation of impurities. Clinical data have robustly supported its efficacy and have also well-characterized its safety profile, enabling clinicians to select appropriate patients for this therapy. For researchers and drug development professionals, Eluxadoline serves as a compelling example of rational drug design, targeting a specific pathophysiological mechanism to address a significant unmet medical need.

References

- 1. CAS RN 380427-39-4 | Fisher Scientific [fishersci.com]

- 2. dempochem.com [dempochem.com]

- 3. Methyl 2-oxoindoline-7-carboxylate, 96%, Thermo Scientific Chemicals 250 mg | Contact Us [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. METHYL OXINDOLE-7-CARBOXYLATE | 380427-39-4 [chemicalbook.com]

- 6. cas 380427-39-4|| where to buy methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate [french.chemenu.com]

- 7. 380427-39-4|Methyl 2-oxoindoline-7-carboxylate|BLD Pharm [bldpharm.com]

- 8. 380427-39-4 CAS Manufactory [m.chemicalbook.com]

- 9. a2bchem.com [a2bchem.com]

- 10. Eluxadoline - Wikipedia [en.wikipedia.org]

- 11. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Eluxadoline? [synapse.patsnap.com]

- 14. youtube.com [youtube.com]

- 15. dovepress.com [dovepress.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]

- 20. jchr.org [jchr.org]

- 21. Eluxadoline benefits patients with irritable bowel syndrome with diarrhea in a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. Eluxadoline for Irritable Bowel Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

An In-Depth Technical Guide to Methyl 2-Oxoindoline-7-carboxylate: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-7-carboxylate, a key heterocyclic building block, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, featuring both a lactam and an ester functional group, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. This technical guide offers a comprehensive overview of methyl 2-oxoindoline-7-carboxylate, encompassing its formal nomenclature and synonyms, detailed synthetic routes, chemical properties and reactivity, and its applications in contemporary drug discovery and development.

Part 1: Nomenclature and Chemical Identity

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. This section details the IUPAC name and various synonyms for the title compound, alongside its key identifiers.

IUPAC Name

The formal IUPAC name for this compound is methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate [1][2]. This name is derived by identifying the parent heterocycle as a 2,3-dihydro-1H-indole (also known as indoline), with a ketone (oxo) group at position 2 and a methyl carboxylate group at position 7.

Synonyms

In scientific literature and commercial catalogs, methyl 2-oxoindoline-7-carboxylate is referred to by several synonyms. Understanding these is crucial for comprehensive literature searches. Common synonyms include:

-

2-Oxoindoline-7-carboxylic acid methyl ester[1]

-

7-(Methoxycarbonyl)-2-oxindole

-

Nintedanib Impurity 32[2]

Chemical Identifiers

For precise identification and database searching, the following identifiers are essential:

| Identifier | Value |

| CAS Number | 380427-39-4[1][2] |

| Molecular Formula | C₁₀H₉NO₃[1][2] |

| Molecular Weight | 191.18 g/mol [2] |

| PubChem CID | 2773518[2] |

Part 2: Synthesis and Manufacturing

The synthesis of the oxindole core is a well-established area of organic chemistry, with numerous named reactions and modern catalytic methods available. The preparation of methyl 2-oxoindoline-7-carboxylate typically involves the construction of the bicyclic system from suitably substituted benzene derivatives.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of methyl 2-oxoindoline-7-carboxylate points towards precursors such as substituted anilines or nitroaromatics. The key strategic bond formations involve the creation of the C2-N1 amide bond and the C3-C3a bond.

Caption: Retrosynthetic analysis of methyl 2-oxoindoline-7-carboxylate.

Synthetic Protocols

Several synthetic strategies can be employed to construct the methyl 2-oxoindoline-7-carboxylate scaffold. These methods often involve intramolecular cyclization reactions.

A common and effective approach involves the reductive cyclization of a substituted nitro compound. This method offers the advantage of readily available starting materials.

Protocol: Reductive Cyclization of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

This protocol is adapted from established procedures for the synthesis of substituted oxindoles[4].

-

Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate:

-

To a solution of dimethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide at room temperature.

-

After stirring to form the enolate, slowly add methyl 4-chloro-3-nitrobenzoate.

-

Continue stirring at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding an acidic solution and extracting the product with an organic solvent like methyl tert-butyl ether.

-

-

Reductive Cyclization:

-

Dissolve the resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in a solvent such as acetic acid.

-

Add a reducing agent. A common choice is sodium dithionite (hydrosulfite) in an aqueous solution.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction and neutralize with a base, such as aqueous ammonia.

-

The product, methyl 2-oxoindoline-6-carboxylate (an isomer of the target compound), will precipitate and can be collected by filtration, washed, and dried. A similar strategy can be envisioned for the 7-carboxylate isomer starting from the appropriate regioisomer of the nitroaromatic precursor.

-

Caption: Synthetic workflow from a substituted nitroaromatic.

Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic systems, including oxindoles. These reactions often proceed with high efficiency and functional group tolerance[5].

Conceptual Protocol: Intramolecular Heck Reaction

-

Substrate Synthesis: Prepare the corresponding N-acryloyl derivative of a 2-halo-3-amino-benzoic acid methyl ester.

-

Cyclization: Subject the substrate to a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine ligand and a base. The intramolecular Heck reaction would then form the oxindole ring system.

Part 3: Chemical Properties and Reactivity

The reactivity of methyl 2-oxoindoline-7-carboxylate is dictated by its constituent functional groups: the lactam, the ester, and the aromatic ring.

N-H Acidity and N-Functionalization

The lactam N-H proton is weakly acidic and can be deprotonated with a suitable base to form an amidate anion. This anion can then be reacted with various electrophiles to introduce substituents at the N-1 position.

N-Acylation: The N-acylation of indoles and oxindoles is a common transformation. This can be achieved using acyl chlorides or anhydrides in the presence of a base[6]. More recently, milder methods using thioesters as the acyl source have been developed, offering greater functional group tolerance[7][8].

Protocol: General N-Acylation using a Thioester

-

To a solution of methyl 2-oxoindoline-7-carboxylate in a high-boiling solvent like xylene, add the desired S-alkyl thioester and a base such as cesium carbonate.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Purify the product by column chromatography.

Reactivity of the C3 Methylene Group

The C3 methylene group is adjacent to the carbonyl and the aromatic ring, making it susceptible to various reactions, including condensation and alkylation.

Aldol-type Condensations: The C3 methylene protons are acidic enough to participate in aldol-type condensation reactions with aldehydes and ketones, leading to the formation of 3-substituted-ylidene oxindoles. These products are valuable intermediates in drug synthesis.

Electrophilic Aromatic Substitution

The benzene ring of the oxindole scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the fused lactam ring and the methyl carboxylate group) will determine the position of substitution. The lactam ring is generally an activating, ortho-, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group. The overall regioselectivity will be a result of the combined influence of these two groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions[9].

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful for further derivatization or for improving the pharmacokinetic properties of a drug candidate.

Part 4: Spectroscopic Characterization

The structural elucidation of methyl 2-oxoindoline-7-carboxylate and its derivatives relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features |

| ¹H NMR | The aromatic protons will appear as a complex multiplet in the aromatic region. The C3 methylene protons will typically be a singlet. The N-H proton will be a broad singlet, and the methyl ester protons will be a sharp singlet around 3.9 ppm. |

| ¹³C NMR | The spectrum will show distinct signals for the two carbonyl carbons (lactam and ester), the aromatic carbons, the C3 methylene carbon, and the methyl ester carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorptions will be observed for the N-H stretch (around 3200-3400 cm⁻¹), the lactam C=O stretch (around 1680-1700 cm⁻¹), and the ester C=O stretch (around 1720-1740 cm⁻¹)[10]. |

| Mass Spectrometry (MS) | The molecular ion peak will be observed at m/z = 191.18, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Part 5: Applications in Drug Discovery and Development

The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Methyl 2-oxoindoline-7-carboxylate serves as a valuable starting material and building block for the synthesis of such molecules[11].

Intermediate in the Synthesis of Nintedanib

Methyl 2-oxoindoline-7-carboxylate is a known impurity and potential intermediate in the synthesis of Nintedanib[2], a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer[4]. The synthesis of Nintedanib involves the condensation of an oxindole core with an aromatic amine.

Scaffold for Kinase Inhibitors

The 2-oxindole core is a common feature in many kinase inhibitors. The structural rigidity and the ability to introduce diverse substituents at various positions make it an ideal scaffold for targeting the ATP-binding site of kinases[12]. Derivatives of methyl 2-oxoindoline-7-carboxylate can be synthesized and screened for their inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammation.

Caption: Applications of methyl 2-oxoindoline-7-carboxylate in drug discovery.

Conclusion

Methyl 2-oxoindoline-7-carboxylate is a chemically versatile and medicinally relevant molecule. Its synthesis is achievable through various established and modern organic reactions. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and libraries of compounds for drug discovery. As the quest for novel therapeutics continues, the importance of key building blocks like methyl 2-oxoindoline-7-carboxylate in the design and synthesis of next-generation drugs is set to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal-free visible-light-driven cascade cyclization reaction to synthesize 2-oxindoles via benzoyl and phenylsulfinyl radicals with acrylamide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 2-oxoindoline-7-carboxylate [myskinrecipes.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Oxindole synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Methyl 2-Oxoindoline-7-Carboxylate

Molecular Structure and Overview

Methyl 2-oxoindoline-7-carboxylate possesses a bicyclic oxindole core with a methyl ester substituent at the 7-position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for methyl 2-oxoindoline-7-carboxylate are presented below, with assignments based on the expected electronic effects of the amide and ester functionalities on the aromatic and aliphatic protons and carbons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | N-H | The amide proton is typically deshielded and appears as a broad singlet. |

| ~7.7 | Doublet | 1H | H-6 | This aromatic proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. |

| ~7.4 | Doublet | 1H | H-4 | This aromatic proton is ortho to the amide carbonyl group and is expected to be deshielded. |

| ~7.1 | Triplet | 1H | H-5 | This aromatic proton is meta to both the ester and amide groups, appearing as a triplet due to coupling with H-4 and H-6. |

| ~3.9 | Singlet | 3H | O-CH₃ | The methyl protons of the ester group are in a relatively shielded environment. |

| ~3.6 | Singlet | 2H | C-CH₂ | The methylene protons of the oxindole ring are adjacent to the amide carbonyl and are expected to be deshielded. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~176 | C=O (Amide) | The amide carbonyl carbon is highly deshielded. |

| ~166 | C=O (Ester) | The ester carbonyl carbon is also significantly deshielded. |

| ~142 | C-7a | This quaternary carbon is part of the aromatic ring and is deshielded by the adjacent amide nitrogen. |

| ~135 | C-3a | This quaternary carbon is part of the aromatic ring and is deshielded by the adjacent carbonyl group. |

| ~130 | C-6 | This aromatic carbon is deshielded by the attached ester group. |

| ~125 | C-4 | This aromatic carbon is deshielded by the adjacent amide carbonyl. |

| ~122 | C-5 | This aromatic carbon is in a relatively neutral electronic environment. |

| ~118 | C-7 | This quaternary carbon is attached to the ester group and is deshielded. |

| ~52 | O-CH₃ | The methyl carbon of the ester group is in a typical range for such functionalities. |

| ~35 | C-3 | The aliphatic methylene carbon is deshielded by the adjacent amide carbonyl. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). The spectra would be recorded on a 500 MHz spectrometer at room temperature. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of methyl 2-oxoindoline-7-carboxylate would be dominated by the characteristic absorption bands of the amide and ester groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3200 | Medium, Broad | N-H | Stretching |

| ~1720 | Strong | C=O (Ester) | Stretching |

| ~1680 | Strong | C=O (Amide) | Stretching |

| ~1610 | Medium | C=C | Aromatic Ring Stretching |

| ~1250 | Strong | C-O | Ester Stretching |

Causality in IR Absorptions

The two distinct carbonyl stretching frequencies are a hallmark of this molecule. The ester carbonyl typically absorbs at a higher wavenumber than the amide carbonyl due to the greater double-bond character of the former. The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.

Experimental Protocol for IR Data Acquisition

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 191.06

-

Major Fragments:

-

m/z = 160: Loss of OCH₃ from the ester group.

-

m/z = 132: Loss of the entire methoxycarbonyl group (COOCH₃).

-

m/z = 104: Further fragmentation of the oxindole ring.

-

Fragmentation Pathway

The proposed fragmentation pathway under electron ionization (EI) would likely initiate with the loss of the methoxy radical from the ester group, followed by the loss of carbon monoxide from the resulting acylium ion. Subsequent fragmentation of the oxindole ring would lead to smaller charged species.

A Technical Guide to the Solubility of Methyl Oxindole-7-Carboxylate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl oxindole-7-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, actionable protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in common laboratory solvents. The guide covers the molecular basis of solubility, presents known qualitative data, offers a predictive framework for solvent selection, and details a robust experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile heterocyclic compound featuring the oxindole scaffold, which is a privileged structure in medicinal chemistry. Oxindole derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The successful synthesis, purification, and formulation of novel compounds derived from this compound are fundamentally dependent on its solubility in various organic solvents.

Poor solubility can lead to challenges in reaction setup, including heterogeneity and slow reaction rates. In downstream processing, solubility dictates the choice of solvents for extraction, crystallization, and chromatographic purification. Furthermore, in the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter influencing bioavailability and formulation strategies. This guide, therefore, aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip the researcher with the tools to assess its solubility in a scientifically rigorous manner.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| Appearance | Pale Beige to Light Beige Solid | ChemicalBook |

| Melting Point | 182-184 °C | ChemicalBook |

| pKa (predicted) | 13.39 ± 0.20 | ChemicalBook |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [2] |

| XlogP (predicted) | 0.6 | [2] |

The presence of both polar (amide, ester) and non-polar (benzene ring) functionalities within the molecule suggests a nuanced solubility profile. The TPSA of 55.4 Ų indicates a moderate degree of polarity, suggesting that the molecule will not be exclusively soluble in either highly polar or completely non-polar solvents.

Theoretical Framework for Solubility: A Predictive Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a composite of several factors, including its dipole moment and its ability to act as a hydrogen bond donor or acceptor.

Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the functional groups that contribute to its overall polarity.

Caption: Molecular structure of this compound with key functional groups highlighted.

-

Amide Group: The cyclic amide (lactam) is a polar functional group capable of both hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen). This feature will promote solubility in protic and polar aprotic solvents.

-

Methyl Ester Group: The methyl ester is also a polar group and can act as a hydrogen bond acceptor at its carbonyl and ester oxygens. This will contribute to its solubility in polar solvents.

-

Aromatic Ring: The benzene ring is non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

Predicted Solubility in Common Lab Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the amide and ester groups. Solubility is expected to be moderate, with heating likely to improve it, as has been observed for methanol. Due to the presence of the non-polar aromatic ring, solubility in water is expected to be low.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H of the amide. Solvents like DMSO and DMF are excellent at dissolving a wide range of organic molecules and are predicted to be good solvents for this compound, which aligns with the available data for DMSO.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amide and ester groups will likely lead to poor solubility in non-polar solvents like hexane. Toluene, being aromatic, might show slightly better solvation of the benzene ring, but overall solubility is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The observed slight solubility in chloroform is consistent with the molecule having both polar and non-polar character.

Known Solubility Data

The following table summarizes the currently available qualitative solubility data for this compound. It is important to note that this information is qualitative and may vary depending on the specific conditions (e.g., temperature, purity of the solute and solvent).

| Solvent | Type | Predicted Polarity | Observed Solubility |

| Chloroform | Chlorinated | Moderately Polar | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Polar | Slightly Soluble |

| Methanol | Polar Protic | Highly Polar | Slightly Soluble (with heating) |

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining both kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium solubility, is often the more critical parameter for applications such as crystallization and formulation.[9]

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (reagent grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2-4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a vial.

-

Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.[9]

-

-

Sampling and Preparation:

-

Remove the vial from the shaker and allow the excess solid to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid.

-

Immediately filter the aliquot using a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Perform an accurate serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug development. This guide has provided a comprehensive framework for understanding and evaluating its solubility. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can make informed decisions regarding solvent selection for reactions, purifications, and formulations. The provided data and methodologies serve as a valuable resource for any scientist working with this important oxindole derivative.

References

- 1. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C10H9NO3 | CID 2773518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Khan Academy [khanacademy.org]

- 5. [Solved] Explain the solubility rule "like dissolves like" in terms of in.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"fundamental reactivity of the oxindole-7-carboxylate scaffold"

An In-Depth Technical Guide to the Fundamental Reactivity of the Oxindole-7-Carboxylate Scaffold

Abstract

The oxindole core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2] The introduction of a carboxylate group at the 7-position significantly modulates the electronic properties of the bicyclic system, presenting unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of the fundamental reactivity of the oxindole-7-carboxylate scaffold, offering field-proven insights into its functionalization at the key C3, N1, and aromatic ring positions. We will explore the causality behind experimental choices, present self-validating protocols for key transformations, and provide a mechanistic framework to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Oxindole-7-Carboxylate Scaffold: An Electronic and Steric Overview

The oxindole framework consists of a fused benzene and pyrrolidone ring system. The inherent reactivity of this scaffold is primarily dictated by three key regions: the nucleophilic C3 position adjacent to the carbonyl, the acidic N-H proton of the amide, and the benzenoid ring.

The introduction of an electron-withdrawing methyl carboxylate group at the C7 position (Methyl 2-oxo-1,3-dihydroindole-7-carboxylate)[3] profoundly influences this reactivity profile:

-

Aromatic Ring Deactivation: The carboxylate group deactivates the aromatic ring toward classical electrophilic aromatic substitution, making direct functionalization at the C4, C5, and C6 positions challenging without specialized strategies.

-

Enhanced N-H Acidity: The inductive effect of the adjacent ester slightly increases the acidity of the N1-proton, facilitating its deprotonation.

-

Minimal Impact on C3 Acidity: The C3-protons remain the most acidic C-H protons in the molecule, as their acidity is dominated by the adjacent C2-carbonyl. The C3 position is therefore the primary site for enolate-mediated reactivity.

This electronic interplay governs the regioselectivity of synthetic transformations, making a nuanced understanding essential for predictable and efficient molecular design.

Figure 1: Key reactive zones of the oxindole-7-carboxylate scaffold.

The Epicenter of Reactivity: The C3 Position

The methylene group at the C3 position is the most versatile handle for synthetic elaboration due to the acidity of its protons, enabling the formation of a key enolate intermediate. This nucleophilic enolate is the gateway to a vast array of C-C and C-heteroatom bond-forming reactions.[4]

C3-Alkylation and Arylation

The reaction of the oxindole enolate with electrophiles is a cornerstone of scaffold modification. Palladium-catalyzed α-arylation, in particular, has emerged as a powerful method for forging C(sp²)-C(sp³) bonds under mild conditions.[5][6]

Causality of Experimental Design: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to quantitatively generate the enolate without competing side reactions. In palladium catalysis, the ligand choice dictates reaction efficiency. Sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition step and promote the crucial reductive elimination to furnish the product.[5]

Table 1: Representative C3-Functionalization Reactions

| Reaction Type | Electrophile/Reagent | Key Conditions | Outcome |

| Alkylation | Alkyl Halide (R-X) | Strong Base (NaH, KOtBu) | C3-Alkyl Oxindole |

| Arylation | Aryl Halide (Ar-X) | Pd Catalyst, Ligand, Base | C3-Aryl Oxindole |

| Aldol Addition | Aldehyde (R-CHO) | Lewis/Brønsted Acid/Base | C3-(α-hydroxyalkyl) Oxindole |

| Michael Addition | α,β-Unsaturated Ketone | Catalytic Base | C3-Adduct |

| Spirocyclization | Dihaloalkane | Strong Base (dianion) | Spirocyclic Oxindole[7] |

Spirocycle Synthesis: Constructing 3D Complexity

The C3 position is stereogenic in substituted oxindoles, and its disubstitution creates a quaternary stereocenter, a feature of immense interest in medicinal chemistry. Spirooxindoles, where the C3 carbon is shared by a second ring, are a prominent class of molecules with diverse biological activities.[2][8][9] The synthesis of these structures often relies on intramolecular C3-alkylation or cycloaddition reactions.[8][10]

Figure 2: Generalized workflow for the synthesis of 3-aryl-oxindoles.

Protocol 1: Palladium-Catalyzed α-Arylation at C3

This protocol describes a robust method for the synthesis of 3-aryl-oxindole-7-carboxylates adapted from methodologies developed by Hartwig and others.[5][6]

-

System Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like PCy₃ (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add methyl oxindole-7-carboxylate (1.0 equivalent) and the desired aryl bromide (1.2 equivalents).

-

Solvent & Reaction: Add anhydrous toluene via syringe. Seal the flask and heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which will validate the successful C-C bond formation.

Modulating the Core: Reactivity at the N1 Amide

The amide nitrogen (N1) provides a secondary site for functionalization. Modification at this position is crucial for tuning the scaffold's physicochemical properties and for installing directing groups to control reactivity on the aromatic ring.

-

N-Alkylation/Arylation: Deprotonation with a moderate to strong base (e.g., NaH, K₂CO₃) followed by quenching with an alkyl or aryl halide is the most common approach. This modification is often used to block the acidic proton, preventing it from interfering in subsequent C3-enolate chemistry.

-

N-Acylation: The use of acylating agents (e.g., acetyl chloride, Boc-anhydride) readily forms N-acyl derivatives. N-Boc protected oxindoles, for instance, often show different reactivity profiles in cycloaddition reactions.[10]

The Challenge of the Benzene Ring: C4-C7 Functionalization

As noted, the C7-carboxylate deactivates the aromatic ring, making classical electrophilic substitutions difficult and often unselective. Modern synthetic chemistry has overcome this hurdle through transition-metal-catalyzed C-H activation, a strategy that offers exceptional regiocontrol.[11]

The Directing Group Strategy: The most effective approach involves the installation of a directing group (DG), typically at the N1 position, which coordinates to a metal catalyst and delivers it to a specific C-H bond in close proximity (usually C2 or C7).[12][13] While the C7-carboxylate itself is not a classic ortho-directing group for C6, functionalization at other positions like C4 can be achieved with appropriate directing groups at C3.[13]

Figure 3: Plausible mechanism for directed C-H functionalization.

Protocol 2: Directed C-H Functionalization (General Principles)

While a specific protocol depends heavily on the chosen directing group, the general workflow provides a self-validating system.

-

DG Installation: Synthesize the N1-derivatized oxindole-7-carboxylate using standard N-alkylation or acylation methods. Confirm successful installation via NMR and MS.

-

C-H Activation Reaction: In a glovebox or under an inert atmosphere, combine the N-DG substrate, a palladium source (e.g., Pd(OAc)₂), an oxidant (e.g., AgOAc), and the coupling partner (e.g., an iodoarene).[13]

-

Solvent and Additives: Use a suitable solvent like HFIP, and often an acid additive like TFA is required to facilitate the catalytic cycle.[13]

-

Heating and Monitoring: Heat the reaction and monitor for the consumption of starting material and the appearance of a new, less polar spot on TLC (indicative of arylation).

-

Validation: After purification, the regioselectivity of the functionalization must be rigorously confirmed. 2D NMR techniques (NOESY, HMBC) are essential to unambiguously establish the position of the new substituent on the aromatic ring.

The C7-Carboxylate Handle: A Site for Late-Stage Diversification

The carboxylate group is not merely an electronic modulator; it is a versatile functional handle for late-stage diversification, a critical aspect of drug development.

-

Hydrolysis: Standard saponification (e.g., LiOH, H₂O/THF) converts the ester to the corresponding carboxylic acid.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDCI, HBTU) to generate a wide array of amides, probing interactions with biological targets.[14]

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to the corresponding 7-(hydroxymethyl)oxindole, introducing a new hydrogen bond donor.

Conclusion

The oxindole-7-carboxylate scaffold presents a fascinating case study in heterocyclic reactivity. While the C3 position serves as the primary hub for nucleophilic functionalization and the construction of complex three-dimensional structures, the N1 and aromatic C-H bonds offer orthogonal sites for modification. The C7-carboxylate group, while deactivating the aromatic core towards classical methods, provides an invaluable handle for late-stage diversification and subtly modulates the scaffold's overall reactivity. A thorough understanding of these principles, from enolate formation at C3 to modern C-H activation strategies on the benzene ring, is paramount for unlocking the full synthetic potential of this valuable scaffold in medicinal chemistry and materials science.

References

- 1. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H9NO3 | CID 2773518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 5. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

- 9. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 11. soc.chim.it [soc.chim.it]

- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl Oxindole-7-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oxindole-7-carboxylate is a heterocyclic organic compound belonging to the oxindole class. While not as extensively documented as some of its isomers, this molecule represents a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications. The document delves into the plausible synthetic pathways, drawing from established methodologies for oxindole ring formation, and presents a detailed experimental protocol. Furthermore, it explores the compound's significance as a building block for more complex pharmacologically active agents and discusses its potential roles in various therapeutic areas.

Introduction: The Oxindole Scaffold and the Significance of the 7-Carboxylate Moiety

The oxindole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The inherent structural features of the oxindole nucleus, including its lactam functionality and the potential for substitution at various positions, allow for the fine-tuning of its physicochemical and pharmacological properties.

This compound, with the systematic IUPAC name methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate[1], is a derivative of the oxindole core characterized by a methyl ester group at the 7-position of the aromatic ring. This specific substitution pattern is of particular interest for several reasons:

-

Vector for Further Functionalization: The carboxylate group serves as a versatile chemical handle for the introduction of diverse functionalities through amide bond formation, esterification, or reduction to an alcohol. This allows for the exploration of a broad chemical space in the design of new drug candidates.

-

Modulation of Physicochemical Properties: The electronic and steric nature of the 7-substituent can significantly influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

-

Interaction with Biological Targets: The positioning of the carboxylate group at the 7-position can facilitate specific interactions with the binding sites of biological targets, potentially leading to enhanced potency and selectivity.

While the discovery of this compound is not marked by a singular, seminal publication, its importance is underscored by its role as a potential intermediate in the synthesis of more complex molecules. Its structural relative, methyl 2-oxoindoline-6-carboxylate, is a well-known key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib[2][3][4][5]. This highlights the potential of carboxy-substituted oxindoles in the development of impactful therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| CAS Number | 380427-39-4 | [1] |

| Appearance | Pale Beige to Light Beige Solid | [6] |

| Melting Point | 182-184 °C | [6] |

| Boiling Point (Predicted) | 402.7±45.0 °C | [6] |

| Density (Predicted) | 1.283±0.06 g/cm³ | [6] |

| pKa (Predicted) | 13.39±0.20 | [6] |

Plausible Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the construction of the oxindole ring. A common and effective strategy involves the cyclization of a suitably substituted phenylacetic acid derivative.

A plausible and efficient route to this compound is the reductive cyclization of a 2-nitrophenylacetate derivative. This approach offers the advantage of readily available starting materials and generally proceeds with good yields. The key steps in this proposed synthesis are outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of Methyl 3-aminobenzoate

-

To a stirred solution of methyl 3-aminobenzoate in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford methyl 3-amino-2-nitrobenzoate.

Step 2: Sandmeyer Reaction

-

Methyl 3-amino-2-nitrobenzoate is dissolved in a mixture of hydrochloric acid and water and cooled to 0 °C.

-

A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

-

The resulting diazonium salt solution is then added to a solution of potassium iodide in water.

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

The product, methyl 2-nitro-3-iodobenzoate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Sonogashira Coupling

-

A mixture of methyl 2-nitro-3-iodobenzoate, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in triethylamine is stirred under an inert atmosphere at room temperature for 12 hours.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield methyl 3-((trimethylsilyl)ethynyl)-2-nitrobenzoate.

Step 4: Deprotection and Hydration

-

To a solution of methyl 3-((trimethylsilyl)ethynyl)-2-nitrobenzoate in methanol, potassium carbonate is added, and the mixture is stirred at room temperature for 2 hours.

-

The solvent is evaporated, and the residue is dissolved in an organic solvent, washed with water, dried, and concentrated to give methyl 3-ethynyl-2-nitrobenzoate.

-

This intermediate is then dissolved in a mixture of sulfuric acid and water and heated to 60 °C for 4 hours.

-

The reaction mixture is cooled, diluted with water, and the product, methyl 3-acetyl-2-nitrobenzoate, is extracted.

Step 5: Reductive Cyclization

-

A mixture of methyl 3-acetyl-2-nitrobenzoate, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux for 4 hours.

-

The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxindole scaffold is a cornerstone in the development of various therapeutic agents. The strategic placement of a carboxylate group at the 7-position of the oxindole ring system in this compound opens up numerous avenues for the synthesis of novel drug candidates.

As a Precursor for Bioactive Molecules

This compound can serve as a starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The carboxylate functionality can be readily converted into amides, which are prevalent in many drug molecules due to their ability to form hydrogen bonds with biological targets.

Potential Therapeutic Areas

Derivatives of oxindoles have shown promise in a multitude of therapeutic areas, including:

-

Oncology: As inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

Inflammation: By targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) involved in the inflammatory cascade.

-

Neurodegenerative Diseases: Through the modulation of various receptors and enzymes in the central nervous system.

The 7-substituted oxindole scaffold provides a unique platform for the design of selective and potent inhibitors for these and other disease targets.

Conclusion

This compound, while not a widely publicized molecule, holds significant potential as a versatile building block in the field of medicinal chemistry. Its synthesis, achievable through established chemical transformations, provides access to a scaffold that can be readily functionalized to generate libraries of novel compounds for drug discovery programs. The strategic positioning of the carboxylate group at the 7-position offers a unique opportunity to explore chemical space and develop new therapeutic agents with improved efficacy and selectivity. Further investigation into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully realize its potential in the development of next-generation medicines.

References

- 1. This compound | C10H9NO3 | CID 2773518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. tdcommons.org [tdcommons.org]

- 6. This compound | 380427-39-4 [amp.chemicalbook.com]

"theoretical calculations on methyl oxindole-7-carboxylate structure"

An In-Depth Technical Guide to the Theoretical Investigation of Methyl Oxindole-7-carboxylate's Molecular Structure

Foreword: Bridging Theory and Application in Drug Discovery

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous bioactive compounds, both natural and synthetic.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] this compound, a specific derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents.[4] Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for rational drug design and development.

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It aims to provide a robust framework for the theoretical characterization of this compound, emphasizing the causality behind methodological choices. We will explore how computational chemistry, particularly Density Functional Theory (DFT), serves not merely as a predictive tool but as a self-validating system when integrated with experimental insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to perform and interpret high-quality theoretical calculations, ultimately accelerating the discovery of novel therapeutics.

Part 1: The Strategic Foundation of Computational Analysis

Before embarking on any calculation, it is crucial to define the scientific questions we aim to answer. For this compound, our primary interests lie in:

-

Determining the most stable three-dimensional structure: What are the precise bond lengths, bond angles, and dihedral angles that define its ground-state geometry?

-

Mapping electronic properties: Where are the electron-rich and electron-deficient regions? How does this electronic landscape influence reactivity and intermolecular interactions?

-

Predicting spectroscopic signatures: Can we computationally generate spectra (e.g., IR, UV-Vis) that can validate or complement experimental findings?

-

Assessing molecular stability and reactivity: What do the frontier molecular orbitals tell us about its kinetic stability and propensity for chemical reactions?

To address these questions, we will construct a multi-step computational workflow. This approach ensures that each stage logically builds upon the last, creating a cohesive and validated theoretical model of the molecule.

Conceptual Workflow for Structural and Electronic Analysis

Below is a diagram outlining the logical flow of the computational investigation, from initial structure preparation to in-depth electronic analysis.

Part 2: Core Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules like this compound.[5] It offers an excellent balance of computational cost and accuracy. The fundamental principle is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction.

The Causality Behind Method Selection: Functional and Basis Set